
2-(5-Methylfuran-2-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylfuran-2-yl)butanal is an organic compound with the molecular formula C9H12O2 It is a furan derivative, characterized by a furan ring substituted with a methyl group at the 5-position and a butanal group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(5-Methylfuran-2-yl)butanal can be synthesized through the hydroxyalkylation/alkylation of 2-methylfuran with butanal. This reaction is typically carried out using acidic ion-exchange resins as catalysts. The reaction conditions involve temperatures ranging from 50°C to 90°C and a stoichiometric reactant molar ratio of 2-methylfuran to butanal (2:1). The highest butanal conversion (90%) is achieved at 50°C over Dowex 50Wx2 with negligible formation of 2-methylfuran oligomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the use of biomass-derived feedstocks and catalytic processes is a promising approach for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methylfuran-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be facilitated by acids or Lewis acids.
Major Products
Oxidation: 2-(5-Methylfuran-2-yl)butanoic acid or 2-(5-Methylfuran-2-yl)butanone.
Reduction: 2-(5-Methylfuran-2-yl)butanol.
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylfuran-2-yl)butanal has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of flavoring agents and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Methylfuran-2-yl)butanal involves its interaction with various molecular targets. The furan ring can undergo oxidation to form reactive intermediates, which can further react with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. These reactions can modulate biological pathways and exert various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran: A precursor for 2-(5-Methylfuran-2-yl)butanal, used in similar hydroxyalkylation/alkylation reactions.
5-Methylfurfural: Another furan derivative with similar reactivity but different applications.
2-(5-Methylfuran-2-yl)ethanol: A reduction product of this compound with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial chemistry.
Eigenschaften
CAS-Nummer |
123821-11-4 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(5-methylfuran-2-yl)butanal |
InChI |
InChI=1S/C9H12O2/c1-3-8(6-10)9-5-4-7(2)11-9/h4-6,8H,3H2,1-2H3 |
InChI-Schlüssel |
PFLUFBMKOXFWSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=O)C1=CC=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)

![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)


![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)
